IACS-010759, also known as IACS-10759, is a novel compound developed at the MD Anderson Cancer Center's Institute for Applied Cancer Science. It is primarily designed as an inhibitor of oxidative phosphorylation, targeting mitochondrial complex I. This compound has garnered attention for its potential in treating various cancers, particularly acute myeloid leukemia and solid tumors, by disrupting energy metabolism in cancer cells.
The development of IACS-010759 was a collaborative effort at the MD Anderson Cancer Center, where researchers aimed to create a targeted therapeutic that could effectively inhibit tumor growth through metabolic interference. The compound's synthesis and biological evaluations have been documented in several studies, highlighting its efficacy and mechanism of action against cancer cell lines and patient-derived samples .
IACS-010759 is classified as an oxidative phosphorylation inhibitor. It falls under the category of small-molecule drugs that specifically target mitochondrial functions, making it a part of a growing class of therapeutics aimed at altering cancer metabolism to inhibit tumor growth.
The synthesis of IACS-010759 involves a multi-step chemical process that has been optimized for yield and purity. The initial steps typically include the formation of key intermediates through standard organic reactions such as coupling and cyclization. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.
The specific synthetic route has not been fully disclosed in public literature, but it generally involves:
IACS-010759 has a complex molecular structure characterized by its interactions with mitochondrial components. While the exact structural formula is proprietary, it features functional groups that enhance its binding affinity to mitochondrial complex I.
Molecular modeling studies suggest that IACS-010759 binds effectively to the active site of complex I, disrupting its function and leading to decreased ATP production in cancer cells. This mechanism is pivotal in its role as an anticancer agent.
IACS-010759 primarily acts through inhibition of oxidative phosphorylation. This involves:
Experimental studies have demonstrated that treatment with IACS-010759 results in significant changes in cellular metabolism:
The mechanism by which IACS-010759 exerts its effects involves several key steps:
Clinical trials have shown that patients treated with IACS-010759 exhibit significant metabolic changes in their leukemic blasts, including alterations in nucleotide pools and increased levels of metabolic precursors . These changes correlate with reduced disease burden in some cases but highlight the complexity of tumor responses to metabolic inhibitors.
IACS-010759 is typically presented as a solid compound with specific melting points and solubility characteristics that facilitate its formulation into dosage forms suitable for clinical use.
The chemical stability of IACS-010759 under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies indicate that it maintains stability across a range of pH levels typical of human tissues .
Relevant data includes:
IACS-010759 has potential applications in various scientific fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4